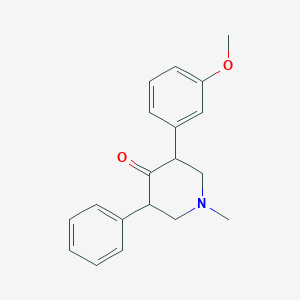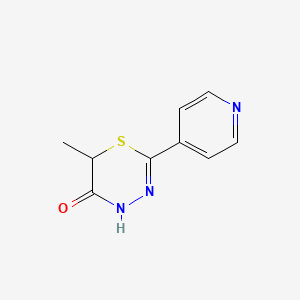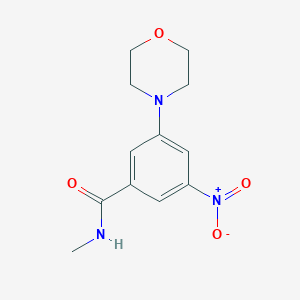
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product output.
Análisis De Reacciones Químicas
Types of Reactions
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Similar structure but with different substituents on the phenyl ring.
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but with a different core structure.
Uniqueness
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is unique due to its combination of a nitro group, morpholine ring, and phenyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C18H19N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-2-1-3-7-15)17-14(5-4-8-16(17)21(23)24)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
Clave InChI |
UGTRVMAQBPWFBM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
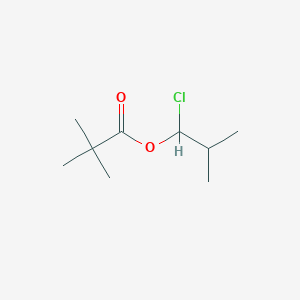
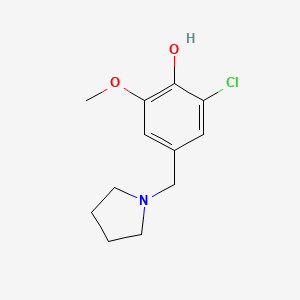
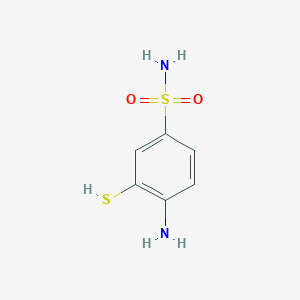
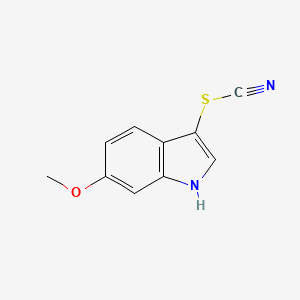
![1-[4-(2-Azidoethyl)phenyl]ethan-1-one](/img/structure/B8563640.png)

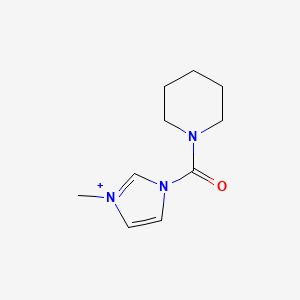

![5,6-Dihydro-4H-cyclopenta[b]furan-2-carbaldehyde](/img/structure/B8563665.png)
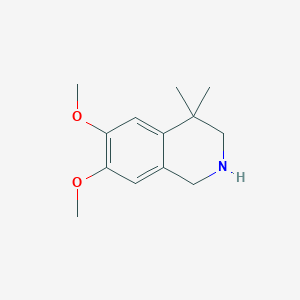
![N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide](/img/structure/B8563680.png)
